REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].CC(C)([O-])C.[K+].N#CN.[K].Cl[C:15]1[CH:20]=[CH:19][N:18]=[C:17]([S:21][CH3:22])[N:16]=1>CN(C=O)C>[C:2]([NH:3][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([S:21][CH3:22])[N:16]=1)#[N:1] |f:1.2,3.4,^1:12|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
potassium cyanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN.[K]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1)SC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The DMF was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc (2×10 ml.)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)NC1=NC(=NC=C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |